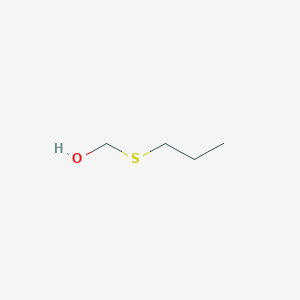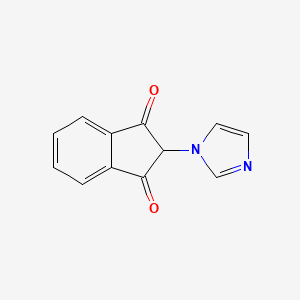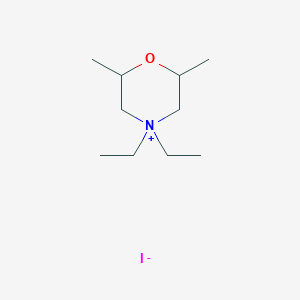
4,4-Diethyl-2,6-dimethylmorpholin-4-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethyl-2,6-dimethylmorpholin-4-ium iodide is a chemical compound with the molecular formula C10H22INO. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-2,6-dimethylmorpholin-4-ium iodide typically involves the alkylation of morpholine derivatives. One common method is the reaction of 2,6-dimethylmorpholine with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent production. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4,4-Diethyl-2,6-dimethylmorpholin-4-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Corresponding quaternary ammonium salts with different halides.
Scientific Research Applications
4,4-Diethyl-2,6-dimethylmorpholin-4-ium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 4,4-Diethyl-2,6-dimethylmorpholin-4-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom allows it to interact with negatively charged sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethylmorpholin-4-ium iodide
- 4,4-Diethylmorpholin-4-ium chloride
- 2,6-Dimethylmorpholin-4-ium bromide
Uniqueness
4,4-Diethyl-2,6-dimethylmorpholin-4-ium iodide is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications .
Properties
CAS No. |
64632-08-2 |
|---|---|
Molecular Formula |
C10H22INO |
Molecular Weight |
299.19 g/mol |
IUPAC Name |
4,4-diethyl-2,6-dimethylmorpholin-4-ium;iodide |
InChI |
InChI=1S/C10H22NO.HI/c1-5-11(6-2)7-9(3)12-10(4)8-11;/h9-10H,5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
SBFRCFXQJXSQNM-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CC(OC(C1)C)C)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Oxo-4H,6H-1lambda~5~-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14503092.png)
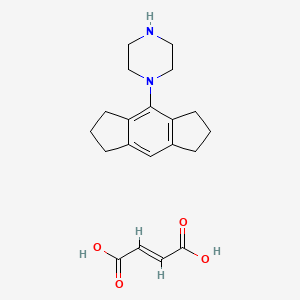
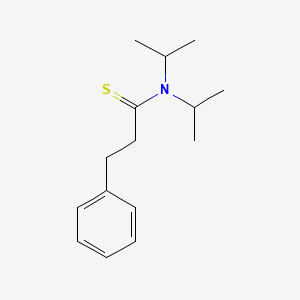

![1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione](/img/structure/B14503124.png)
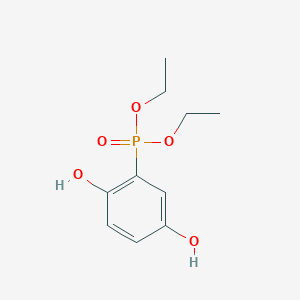
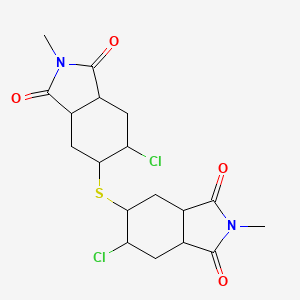

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-(phenylamino)-](/img/structure/B14503149.png)
